molecular formula C48H24CuN4O8-4 B13643286 (SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)

(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)

Katalognummer: B13643286
Molekulargewicht: 848.3 g/mol
InChI-Schlüssel: JFJHHBUSDSQBFW-UHFFFAOYSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.

Eigenschaften

Molekularformel

C48H24CuN4O8-4

Molekulargewicht

848.3 g/mol

IUPAC-Name

copper;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-6

InChI-Schlüssel

JFJHHBUSDSQBFW-UHFFFAOYSA-H

Kanonische SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Cu+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- involves several steps. The starting materials typically include pyrrole and aldehydes, which undergo a series of condensation reactions to form the porphyrin ring. The reaction conditions often require the presence of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield. The process also includes purification steps such as chromatography and recrystallization to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various metalloporphyrins, which are used in catalysis, medicine, and materials science .

Wirkmechanismus

The mechanism of action of (SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- involves its ability to coordinate with metal ions and participate in redox reactions. The compound’s macrocyclic structure allows it to form stable complexes with various metal ions, which can then undergo oxidation or reduction reactions. These reactions are crucial for its catalytic activity and other applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- is unique due to its specific substituents and the ability to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various fields, from catalysis to medicine .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.